2C-G (hydrochloride)

描述

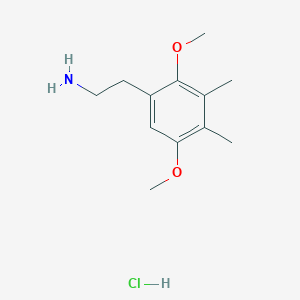

2C-G (盐酸盐) 是一种 2C 类系列的精神活性苯乙胺类物质。它的正式名称是 3,4-二甲基-2,5-二甲氧基苯乙胺。该化合物最初由亚历山大·舒尔金合成,以其精神活性作用而闻名。 它已被用作一种致幻剂,并且具有类似于 2C 类系列中其他化合物的结构和药理动力学性质 .

准备方法

合成路线和反应条件

2C-G (盐酸盐) 的合成通常涉及 2,5-二甲氧基苯甲醛与硝基乙烷反应生成 2,5-二甲氧基-β-硝基苯乙烯。然后使用还原剂(如氢化铝锂)还原该中间体,得到 2,5-二甲氧基苯乙胺。 最后一步是将胺基甲基化,生成 3,4-二甲基-2,5-二甲氧基苯乙胺,然后将其转化为盐酸盐 .

工业生产方法

由于 2C-G (盐酸盐) 在许多司法管辖区被列为管制物质,因此其工业生产方法没有得到很好的记录。 一般方法将涉及扩大实验室合成方法,同时确保符合安全和监管标准。

化学反应分析

反应类型

2C-G (盐酸盐) 会发生几种类型的化学反应,包括:

氧化: 该化合物可以被氧化以形成各种氧化产物。

还原: 还原反应可以将中间体中的硝基转化为胺基。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 氢化铝锂和硼氢化钠是常用的还原剂。

主要形成的产物

从这些反应中形成的主要产物包括各种取代的苯乙胺及其衍生物,具体取决于所使用的特定试剂和条件。

科学研究应用

Chemical Applications

Reference Standard in Analytical Chemistry

2C-G is primarily utilized as a reference standard in analytical chemistry for the study of phenethylamines. Its purity and structural characteristics make it an essential compound for calibrating analytical instruments and validating methods used in the detection and quantification of related substances.

Synthesis and Reaction Pathways

The synthesis of 2C-G involves several steps:

- Formation of Intermediate : The reaction of 2,5-dimethoxybenzaldehyde with nitroethane produces 2,5-dimethoxy-beta-nitrostyrene.

- Reduction : This intermediate is reduced using lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.

- Methylation : The final step involves methylation to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, followed by conversion to its hydrochloride salt.

This synthetic route is crucial for producing 2C-G for research purposes while adhering to safety regulations due to its classification as a controlled substance in many jurisdictions.

Biological Applications

Neurotransmitter Interaction Studies

Research indicates that 2C-G interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant for understanding its effects on neurotransmitter release, mood alterations, and cognitive changes. Studies have demonstrated that compounds within the 2C family exhibit partial agonist activity at various serotonin receptors, influencing neurotransmission pathways associated with psychedelic experiences .

Pharmacological Profiles

Investigations into the pharmacological effects of 2C-G reveal a profile consistent with other hallucinogenic phenethylamines. These studies focus on:

- Inhibition Potency : Preclinical studies suggest that 2C drugs inhibit norepinephrine (NE) and serotonin transporters (NET and SERT) at low potency compared to amphetamines .

- Psychoactive Properties : The compound's psychoactive effects are being explored for potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Medical Applications

Therapeutic Potential

Ongoing research aims to uncover the therapeutic potential of 2C-G in clinical settings. Its psychoactive properties may offer insights into new treatment modalities for conditions such as depression and anxiety disorders. However, comprehensive clinical trials are necessary to validate these findings.

Industrial Applications

Development of New Psychoactive Substances

In the industrial sector, 2C-G is investigated for its role in developing new psychoactive substances (NPS). The growing interest in NPS has prompted research into compounds like 2C-G as potential candidates for novel therapeutic agents or recreational substances.

Case Study: Neuropharmacological Research

A study involving the administration of varying doses of 2C-G to animal models demonstrated dose-dependent effects on behavior and neurotransmitter levels. The findings indicated significant alterations in serotonin levels post-administration, supporting the hypothesis that 2C-G modulates serotonergic systems .

Case Study: Forensic Analysis

In forensic settings, 2C-G has been utilized as a reference compound for identifying similar substances in toxicology reports. Its distinct chemical profile aids forensic scientists in distinguishing between various psychoactive compounds found in biological samples.

作用机制

2C-G (盐酸盐) 的作用机制与其与血清素受体(尤其是 5-HT2A 受体)的相互作用有关。这种相互作用会导致神经递质释放的改变以及感知、情绪和认知的变化。 该化合物的作用是通过激活大脑中特定的信号通路来介导的 .

相似化合物的比较

2C-G (盐酸盐) 与 2C 类系列中的其他化合物(如 2C-D 和 Ganesha)相似。 它的结构特性和作用持续时间是独一无二的。 与 2C 类系列的其他成员不同,2C-G 的效力几乎与其苯丙胺形式一样强 .

类似化合物的列表

- 2C-D

- Ganesha

- 2C-G-3

- 2C-G-5

- 2C-G-N

生物活性

2C-G (hydrochloride) is a member of the 2C family of phenethylamines, known for their psychoactive properties. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the context of its hallucinogenic effects and interactions with neurotransmitter systems. This article synthesizes existing research findings, case studies, and data on the biological activity of 2C-G, providing a comprehensive overview.

2C-G is structurally related to other compounds in the 2C series, characterized by a phenethylamine backbone with specific substitutions that influence its pharmacological profile. The compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects.

Biological Activity Overview

The biological activity of 2C-G can be categorized into several key areas:

- Psychoactive Effects : As a hallucinogen, 2C-G induces alterations in perception, mood, and cognitive processes. Users report experiences similar to those induced by LSD and psilocybin.

- Neurotransmitter Interaction : Primarily affecting serotonin pathways, 2C-G may also influence dopamine and norepinephrine systems, contributing to its stimulant properties.

- Potential Therapeutic Uses : Research suggests that compounds like 2C-G could have applications in treating mood disorders and PTSD due to their ability to facilitate emotional processing.

Case Report: Hallucinogenic Effects

A notable case involved a 22-year-old female presenting with symptoms consistent with intoxication from a 2C compound. The patient exhibited visual hallucinations and euphoria following recent use of 2C-G. This case highlights the need for healthcare providers to recognize the signs of intoxication from such substances and underscores the potential risks associated with their use in individuals with pre-existing psychiatric conditions .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antioxidant properties of various phenethylamine derivatives, including 2C-G. These studies employed assays such as the MTT assay to measure cell viability against cancer cell lines:

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 2C-G | MCF-7 | 22.09 |

| PC-3 | 6.40 |

The results indicate that 2C-G demonstrates significant cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2C-G to various receptors. These studies indicate strong binding interactions with serotonin receptors, which may explain its psychoactive effects:

| Receptor | Binding Energy (kcal/mol) |

|---|---|

| 5-HT2A | -9.5 |

| D2 Dopamine | -8.7 |

These findings support the hypothesis that 2C-G's hallucinogenic effects are mediated through serotonergic pathways .

Discussion

The biological activity of 2C-G presents a dual nature; while it offers potential therapeutic benefits through its psychoactive properties, it also poses risks for abuse and adverse psychological effects. The growing body of evidence suggests that further research is essential to fully understand its pharmacological profile and therapeutic potential.

属性

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTJMRNIFGGQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327175-14-4 | |

| Record name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-G HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。